

An In-depth Technical Guide to the Mass Spectrum of Metoprolol Dimer

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Compound of Interest

Compound Name: Metoprolol dimer-d10

Cat. No.: B12388661

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of Metoprolol Dimer, chemically known as 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol. Due to the lack of publicly available data for "**Metoprolol dimer-d10**," this document focuses on the non-deuterated form and offers a theoretical framework for understanding the mass spectrometric behavior of its deuterated analogue.

Introduction to Metoprolol and its Dimer

Metoprolol is a widely used beta-blocker for treating cardiovascular diseases. During its synthesis and storage, various related substances, including dimers, can be formed. The "Metoprolol Dimer" discussed here refers to 1,3-bis[4-(2-Methoxyethyl) phenoxy]propan-2-ol, a known impurity. Understanding its mass spectrometric characteristics is crucial for analytical method development, impurity profiling, and quality control in the pharmaceutical industry.

Predicted Mass Spectrum and Fragmentation of Metoprolol Dimer

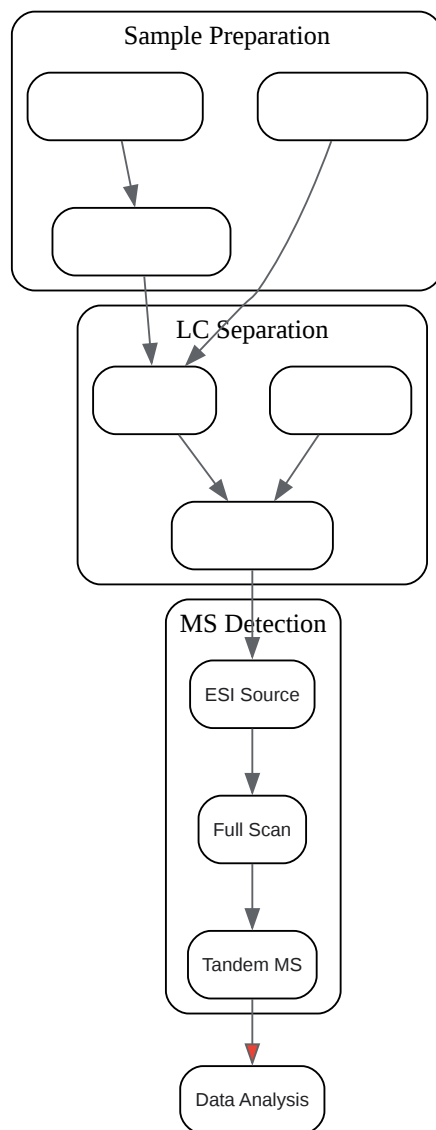
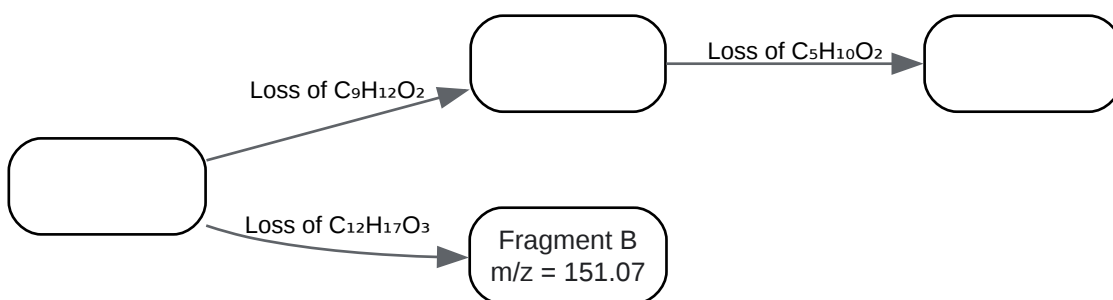
The mass spectrum of the Metoprolol Dimer is not readily available in the public domain. However, based on the known fragmentation patterns of Metoprolol and the principles of mass spectrometry for ethers, a theoretical fragmentation pathway can be proposed.

Table 1: Predicted Key Mass-to-Charge Ratios (m/z) for Metoprolol Dimer

Ion Description	Proposed Structure	Predicted m/z (Da)
[M+H] ⁺ (Protonated Molecule)	C ₂₁ H ₂₉ O ₅ ⁺	361.45
Fragment A	[C ₁₂ H ₁₇ O ₃] ⁺	209.11
Fragment B	[C ₉ H ₁₁ O ₂] ⁺	151.07
Fragment C	[C ₇ H ₇ O] ⁺	107.05

Proposed Fragmentation Pathway

The primary fragmentation of the protonated Metoprolol Dimer ([M+H]⁺ at m/z 361.45) is expected to occur via cleavage of the ether linkages.



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